molecular formula C17H19NO2 B15161265 1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine CAS No. 820973-52-2

1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine

Cat. No.: B15161265
CAS No.: 820973-52-2
M. Wt: 269.34 g/mol
InChI Key: SANZFEUZPOZUTA-UHFFFAOYSA-N
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Description

1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine is an organic compound with a complex structure It is characterized by the presence of an ethenyl group attached to a phenyl ring, which is further connected to a methoxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit monoamine oxidase-catalyzed deamination, affecting neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine is unique due to its specific structural features, such as the presence of both ethenyl and methoxy groups attached to the phenyl ring

Properties

CAS No.

820973-52-2

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

[2-[(4-ethenylphenyl)methoxy]-6-methoxyphenyl]methanamine

InChI

InChI=1S/C17H19NO2/c1-3-13-7-9-14(10-8-13)12-20-17-6-4-5-16(19-2)15(17)11-18/h3-10H,1,11-12,18H2,2H3

InChI Key

SANZFEUZPOZUTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OCC2=CC=C(C=C2)C=C)CN

Origin of Product

United States

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